molecular formula C27H34FN3O3S B2834931 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 931330-17-5

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2834931
CAS No.: 931330-17-5
M. Wt: 499.65
InChI Key: ZXBKMBCSQBNRAH-UHFFFAOYSA-N
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Description

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the butyl, sulfonyl, and piperazinyl groups. Common reagents used in these reactions include butyl bromide, 3,5-dimethylbenzenesulfonyl chloride, and 4-ethylpiperazine. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline core or the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the quinoline core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one likely involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent bacterial cell division and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core.

    Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

1-butyl-3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one may offer unique properties such as improved solubility, enhanced antibacterial activity, or reduced side effects compared to other fluoroquinolones. Its specific structural modifications could lead to different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN3O3S/c1-5-7-8-31-18-26(35(33,34)21-14-19(3)13-20(4)15-21)27(32)22-16-23(28)25(17-24(22)31)30-11-9-29(6-2)10-12-30/h13-18H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBKMBCSQBNRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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